molecular formula C16H17N5O B6420431 (E)-N'-((1H-indol-3-yl)methylene)-3-isopropyl-1H-pyrazole-5-carbohydrazide CAS No. 303104-11-2

(E)-N'-((1H-indol-3-yl)methylene)-3-isopropyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B6420431
CAS No.: 303104-11-2
M. Wt: 295.34 g/mol
InChI Key: UTOUGDJDGTUVKP-GIJQJNRQSA-N
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Description

(E)-N’-((1H-indol-3-yl)methylene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a synthetic compound that belongs to the class of hydrazones. This compound is characterized by the presence of an indole ring, a pyrazole ring, and a hydrazone linkage. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-((1H-indol-3-yl)methylene)-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between indole-3-carboxaldehyde and 3-isopropyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-((1H-indol-3-yl)methylene)-3-isopropyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The indole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted indole and pyrazole derivatives.

Scientific Research Applications

(E)-N’-((1H-indol-3-yl)methylene)-3-isopropyl-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N’-((1H-indol-3-yl)methylene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its indole and pyrazole moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxaldehyde: A precursor in the synthesis of (E)-N’-((1H-indol-3-yl)methylene)-3-isopropyl-1H-pyrazole-5-carbohydrazide.

    3-Isopropyl-1H-pyrazole-5-carbohydrazide: Another precursor in the synthesis.

    Hydrazones: A class of compounds with similar hydrazone linkages.

Uniqueness

(E)-N’-((1H-indol-3-yl)methylene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of indole and pyrazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-10(2)14-7-15(20-19-14)16(22)21-18-9-11-8-17-13-6-4-3-5-12(11)13/h3-10,17H,1-2H3,(H,19,20)(H,21,22)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOUGDJDGTUVKP-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NN=CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101321002
Record name N-[(E)-1H-indol-3-ylmethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101321002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666703
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303104-11-2
Record name N-[(E)-1H-indol-3-ylmethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101321002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-(1H-INDOL-3-YLMETHYLENE)-3-ISOPROPYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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